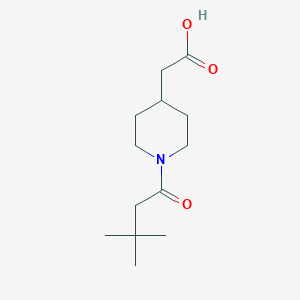

![molecular formula C14H23NO3 B1470103 (2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol CAS No. 1786649-50-0](/img/structure/B1470103.png)

(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol

Vue d'ensemble

Description

(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol , also known as DMB-MeBu , is a chiral organic compound. Its chemical structure comprises a tertiary amine group, a secondary alcohol, and a substituted benzyl moiety. The compound exhibits interesting pharmacological properties and has been studied for its potential therapeutic applications.

Synthesis Analysis

The synthesis of DMB-MeBu involves several steps, including the protection of the amine group, alkylation, and deprotection. Researchers have explored various synthetic routes to access this compound, aiming for high yields and enantiopurity. Notably, asymmetric synthesis methods have been employed to obtain the desired stereochemistry.

Molecular Structure Analysis

The molecular formula of DMB-MeBu is C~13~H~21~NO~3~ . Its three-dimensional structure reveals the spatial arrangement of functional groups. The chiral center at the second carbon (2S) contributes to its enantiomeric purity. The presence of the methoxy groups on the benzyl ring influences its solubility and reactivity.

Chemical Reactions Analysis

DMB-MeBu participates in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and oxidation. Its alcohol functionality can undergo esterification or etherification. Researchers have investigated its reactivity with electrophiles and nucleophiles to develop novel derivatives.

Physical And Chemical Properties Analysis

- Melting Point : DMB-MeBu typically melts at a specific temperature range.

- Solubility : It exhibits solubility in polar organic solvents due to its hydrophilic and lipophilic features.

- Stability : DMB-MeBu is stable under certain conditions but may degrade in the presence of strong acids or bases.

- Optical Rotation : The enantiomeric excess can be determined by measuring its optical rotation.

Safety And Hazards

- Toxicity : Limited toxicity data are available. Researchers must assess its safety profile.

- Handling Precautions : Proper protective equipment should be used during synthesis and handling.

- Environmental Impact : Consider its environmental fate and potential ecological effects.

Orientations Futures

Future research should focus on:

- Biological Activity : Investigate DMB-MeBu’s potential as a drug candidate.

- Structure-Activity Relationships : Explore derivatives for improved efficacy.

- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.

- Clinical Trials : Evaluate its therapeutic applications in vivo.

Propriétés

IUPAC Name |

(2S)-2-[(2,4-dimethoxyphenyl)methylamino]-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-10(2)13(9-16)15-8-11-5-6-12(17-3)7-14(11)18-4/h5-7,10,13,15-16H,8-9H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBDMUNVVNBWSJ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NCC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)NCC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)

![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)

![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)

![1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470041.png)

![1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470043.png)